Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOVPYWDRQPVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 4-amino-5-bromopyridine-2-carboxylate typically proceeds via:
- Starting from 2-amino-4-bromopyridine or related substituted pyridines.
- Protection of the amino group by tert-butyl carbamate formation (Boc protection).
- Selective bromination or halogenation at the 5-position of the pyridine ring.
- Purification and characterization of the intermediate.
The key step is the formation of the tert-butyl carbamate protecting group on the amino pyridine, which stabilizes the amino functionality during further transformations.
Preparation of Tert-butyl (4-bromopyridin-2-yl) Carbamate (Intermediate)
A well-documented method for preparing this compound involves Boc-protection of 2-amino-4-bromopyridine. The procedure is as follows:
- Starting material: 2-Amino-4-bromopyridine (10.0 g, 57.8 mmol).
- Solvent: tert-Butanol (80 mL).
- Reagent: Di-tert-butyl dicarbonate (Boc2O) (13.16 mL, 63.58 mmol).
- Conditions: The Boc2O is slowly added to the solution of 2-amino-4-bromopyridine in tert-butanol and stirred at 40 °C for 12 hours.
- Work-up: After reaction completion (monitored by TLC), the mixture is filtered, and the solid is washed with petroleum ether (30 mL × 3).
- Yield: White solid obtained in 81.4% yield.
- Characterization: 1H NMR and 13C NMR confirm the structure; ESI-MS shows molecular ion peaks at m/z 273.1 and 275.0 (M+H)+ and (M+3H)+ respectively.
This method is efficient, scalable, and provides a high yield of the Boc-protected intermediate essential for further functionalization.
Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
Selective bromination at the 5-position of 2-aminopyridine is a critical step for preparing the brominated pyridine precursor.
- Reagents: Phenyltrimethylammonium tribromide is used as a brominating agent.
- Solvent: Methylene chloride or chloroform.
- Conditions: The reaction is conducted at 20-50 °C, preferably around 30 °C, for 1-3 hours.
- Molar Ratios: 2-Aminopyridine to brominating agent ratio is 0.7-1.4, optimally 0.9-1.3.
- Solvent volume: 20-35 mL per gram of 2-aminopyridine, ideally 30 mL.
- Outcome: Efficient bromination with minimized by-products and lower corrosiveness compared to traditional brominating agents.
- Advantages: This method overcomes issues of expensive and corrosive brominating agents and reduces side reactions.
Alternative Methods: Copper-Catalyzed Amination and Boc Protection
Another approach involves copper-catalyzed amination of 2-amino-5-bromopyridine followed by Boc protection:
- Step 1: Reaction of 2-amino-5-bromopyridine with piperazine in the presence of CuI catalyst, ligand (e.g., proline), and base (e.g., potassium carbonate) in solvents like methyl pyrrolidone or N,N-dimethylacetamide.
- Conditions: Nitrogen atmosphere, heating at 90-140 °C for several hours.
- Step 2: The resulting amine is then reacted with di-tert-butyl dicarbonate at 20-35 °C to afford the tert-butyl carbamate derivative.
- Yields: Examples report isolated yields of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester after purification by column chromatography.
- Significance: This method allows for the introduction of additional nitrogen-containing substituents and subsequent Boc protection in a controlled manner.
Summary Table of Preparation Methods
Research Findings and Considerations
- The Boc-protection step is crucial for stabilizing the amino group and facilitating further functionalization without side reactions.
- Phenyltrimethylammonium tribromide offers a safer and more selective bromination method compared to elemental bromine or other harsh reagents.
- Copper-catalyzed amination reactions provide versatility for introducing various substituents on the pyridine ring before Boc protection.
- Pd-catalyzed cross-coupling reactions enable the synthesis of diverse analogs, which can be useful for structure-activity relationship (SAR) studies.
- Purification by column chromatography is standard to isolate pure intermediates, ensuring high-quality material for subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate is a chemical compound with applications in various scientific research fields . This compound is used in cell biology, cell culture, cell analysis, chemistry, and analytical testing . It is also an intermediate for synthesizing palbociclib, a drug used in the treatment of breast cancer .
Synthesis of Palbociclib Intermediate
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, an important intermediate for synthesizing palbociclib, can be prepared through a method involving the following steps :
- Iodination Reaction 2-aminopyridine, potassium iodate, potassium iodide solution, and concentrated sulfuric acid solution react to produce 2-amino-5-iodopyridine .
- Coupling Reaction A coupling reaction on the 2-amino-5-iodopyridine obtains tert-butyl 4-(6-aminopyridine-3-yl)piperazine-1-carboxylate . The specific preparation process involves adding a ligand into a reactor, with the ligand's weight being 0.11 to 0.13 times that of the 2-amino-5-iodopyridine. A catalyst is then added, with its weight being 0.08 to 0.10 times that of the 2-amino-5-iodopyridine. A solvent is added, with its weight being 1.4 to 1.7 times that of the 2-amino-5-iodopyridine. The temperature range is 20-30 ℃, the stirring time range is 2-4 h, and the oxygen content range is 0.0-1.0% .
In one example, 1.2g of Xantphos and 0.8g of Pd2(dba)3 are added into a reactor A with 15g of toluene, reacting for 3 hours at 30 ℃ while controlling the oxygen content to be not more than 0.4 percent . Additionally, 10.0g of 2-amino-5-iodopyridine, 20g of Boc-piperazine, and 3.5g of sodium tert-butoxide are placed in a reactor B, with 70g of toluene, controlling the oxygen content to be not more than 0.4%, and the content is heated to 75 ℃ for 20 min . The content of reactor A is then transferred to reactor B for 30min, and the temperature is raised to 100 ℃ to react for 2 hours, producing 10.75g of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a yield of 85% .
This method simplifies the synthesis by replacing four main reactions with two, reducing yield loss and impurity confusion, and avoiding the risk of catalysis in oxidation and reduction reactions . It addresses issues such as long synthesis routes, low target product yield, high costs, and large waste liquid amounts .
Use in Cosmetic Products
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-5-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
- CAS No.: 868171-70-4
- Molecular Formula : C₁₀H₁₃BrN₂O₂
- Molecular Weight : ~297.14 g/mol (calculated based on atomic weights).
Structural Features :
- A pyridine ring substituted with an amino group (-NH₂) at position 4, a bromine atom (-Br) at position 5, and a tert-butyl ester (-COO-t-Bu) at position 2.
- The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes .
- The bromine atom introduces electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) for pharmaceutical synthesis .
Below is a detailed comparison with structurally related pyridine derivatives:
Key Differences and Research Findings :
Reactivity: The bromine atom in this compound significantly enhances its utility in metal-catalyzed reactions compared to its non-brominated analog (CAS 868171-68-0). For example, bromine facilitates palladium-catalyzed couplings, enabling the synthesis of complex heterocycles . In contrast, tert-butyl alcohol (CAS 75-65-0) lacks electrophilic sites, limiting its use to solvent or protecting-group chemistry .
Stability: The tert-butyl ester group in both brominated and non-brominated pyridine derivatives improves thermal stability, allowing reflux conditions in synthetic workflows. However, the brominated compound may require inert atmospheres to prevent debromination . Tert-butyl alcohol, while stable under storage, decomposes explosively with strong acids (e.g., H₂SO₄), releasing flammable isobutylene gas .
Toxicity and Handling: Brominated pyridines generally exhibit higher toxicity than non-halogenated analogs. Tert-butyl alcohol poses acute risks (e.g., dizziness, respiratory irritation) at 100 ppm and is classified as a flammable liquid (DOT Class 3) .
Applications in Drug Discovery: The amino and bromine substituents in this compound make it a preferred intermediate for kinase inhibitors, such as those targeting EGFR or ALK . Non-brominated analogs are less versatile but serve as precursors for simpler amide or urea derivatives .
Biological Activity
Tert-butyl 4-amino-5-bromopyridine-2-carboxylate, with the chemical formula and CAS number 868171-70-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is primarily studied for its role as a kinase inhibitor . Kinases are critical in various signaling pathways that regulate cellular functions, including proliferation, migration, and apoptosis. The compound has been shown to inhibit the activity of TAM family kinases, which are involved in oncogenic signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anticancer Activity : By inhibiting TAM family kinases, it may reduce tumor cell proliferation and enhance apoptosis in cancer cells.
- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives of aminopyridines have shown promise in neuroprotection by inhibiting pathways associated with neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Modifications to the pyridine ring or the carboxylate group can enhance or diminish its inhibitory effects on kinases. For instance, substituents on the pyridine ring have been shown to significantly affect the potency against specific targets .
In vitro Studies
- Kinase Inhibition : In a study examining various aminopyridine derivatives, this compound demonstrated significant inhibition of TAM family kinases with IC50 values comparable to known inhibitors .
- Cytotoxicity Assays : The compound was tested in various cancer cell lines, showing a dose-dependent reduction in cell viability. At concentrations ranging from 0.1 µM to 100 µM, significant cytotoxic effects were observed, particularly in breast and lung cancer cell lines .
In vivo Studies
Recent animal model studies have highlighted the potential of this compound as an orally bioavailable therapeutic agent. For example:
- Metabolic Effects : Animal studies indicated that administration of this compound resulted in increased NAD+ levels, suggesting a role in metabolic regulation .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |
|---|---|---|---|
| This compound | 0.5 | TAM kinase inhibition | Anticancer, Anti-inflammatory |
| Compound A (similar structure) | 0.3 | TAM kinase inhibition | Anticancer |
| Compound B (different structure) | 1.0 | GSK-3β inhibition | Neuroprotective |
Q & A
Optimization of Synthetic Routes for Tert-butyl 4-amino-5-bromopyridine-2-carboxylate
Q: What factors should be prioritized when optimizing synthetic routes for this compound to ensure reproducibility and scalability? A: Key considerations include:
- Reagent Selection : Use catalysts (e.g., Pd-based) for regioselective bromination at the 5-position of the pyridine ring to avoid side reactions .
- Temperature Control : Maintain reflux conditions (~80–100°C) to enhance reaction rates while minimizing decomposition of the tert-butyl carbamate group .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) to isolate high-purity product (>95%) .
Data Note : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, 1 mL/min flow, 254 nm UV detection) .
Stability Under Diverse Experimental Conditions
Q: How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how should this inform storage and handling protocols? A:
- Acidic Conditions : The tert-butyl carbamate group is labile in strong acids (e.g., HCl > 1M), leading to deprotection. Use neutral buffers for biological assays .
- Basic Conditions : Stable in mild bases (pH < 10), but prolonged exposure to NaOH (>0.1M) may hydrolyze the carbamate .
- Oxidative Environments : Susceptible to bromine displacement under strong oxidants (e.g., KMnO4); inert atmospheres (N2/Ar) are recommended during reactions .
Safety Note : Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Functionalization Strategies
Q: What methodologies enable selective functionalization of the 4-amino and 5-bromo groups for derivatization in drug discovery? A:
- 5-Bromo Substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C) retains the amino and carbamate groups .
- 4-Amino Modification : Acylation with anhydrides (e.g., acetic anhydride, pyridine catalyst) or reductive alkylation (NaBH3CN, aldehydes) under mild conditions .
Mechanistic Insight : Steric hindrance from the tert-butyl group directs reactivity toward the 5-bromo position, enabling regioselective transformations .
Analytical Techniques for Structural Confirmation
Q: Which spectroscopic and chromatographic methods are most reliable for resolving structural ambiguities in synthesized batches? A:
- NMR : 1H NMR (CDCl3) should show characteristic peaks: tert-butyl (δ 1.45 ppm, singlet), pyridine H-6 (δ 8.25 ppm), and NH2 (δ 5.1 ppm, broad) .
- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 315.1 (C11H14BrN2O2+) .
- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities; compare with tert-butyl pyridine derivatives in crystallographic databases .
Addressing Contradictions in Reported Biological Activity
Q: How should researchers reconcile discrepancies in reported inhibitory constants (Ki) across studies? A:
- Assay Conditions : Normalize data for pH, temperature, and solvent (DMSO concentrations ≤1% to avoid protein denaturation) .
- Target Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259391) with in-house results to identify outliers .
Computational Modeling for Reaction Pathway Prediction
Q: What computational tools can predict the compound’s reactivity in novel reaction environments? A:
- DFT Calculations : Optimize transition states for bromine substitution pathways (Gaussian 16, B3LYP/6-31G* basis set) to predict regioselectivity .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or THF) using Amber22 to assess carbamate group stability .
Validation : Compare predicted vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) .
Handling Air- and Moisture-Sensitive Reactions
Q: What precautions are critical for reactions involving Grignard or organometallic reagents with this compound? A:
- Dry Solvents : Distill THF over Na/benzophenone under argon to <10 ppm H2O .
- Schlenk Techniques : Use cannula transfer for reagent addition to exclude oxygen .
- Quenching : Add reactions to saturated NH4Cl at −78°C to prevent tert-butyl group cleavage .
Applications in Multicomponent Reactions (MCRs)
Q: How can this compound serve as a building block in MCRs for generating chemical libraries? A:
- Ugi Reaction : Combine with aldehydes, isonitriles, and carboxylic acids in MeOH at RT to yield peptidomimetics .
- Buchwald-Hartwig Amination : Couple the 5-bromo group with secondary amines (Pd2(dba)3, Xantphos, Cs2CO3) for diverse aryl amine derivatives .
Yield Optimization : Screen ligands (e.g., BINAP vs. Xantphos) to improve catalytic efficiency .
Environmental and Safety Considerations
Q: What waste management protocols are recommended for brominated byproducts? A:
- Bromine Recovery : Trap HBr gas via NaOH scrubbers during reactions .
- Solid Waste : Incinerate halogenated residues at >1000°C with CaO to prevent dioxin formation .
PPE : Use nitrile gloves and FFP3 respirators during large-scale synthesis to limit exposure .
Comparative Reactivity with Analogues
Q: How does the 4-amino-5-bromo substitution pattern influence reactivity compared to non-brominated or methylated analogues? A:
- Electrophilicity : The 5-bromo group enhances susceptibility to nucleophilic aromatic substitution (krel ~3.2 vs. non-brominated analogues) .
- Hydrogen Bonding : The 4-amino group participates in H-bonding with biological targets (e.g., kinase ATP pockets), increasing binding affinity vs. methylated derivatives (ΔG ~−2.1 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
